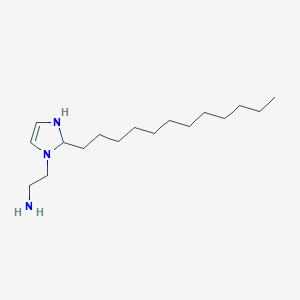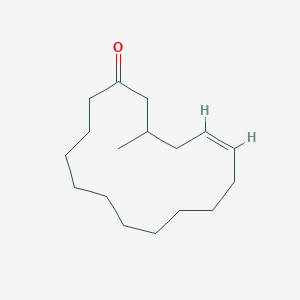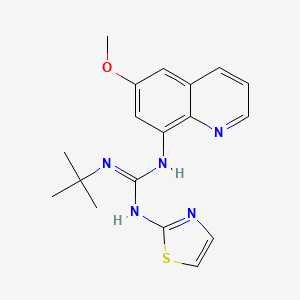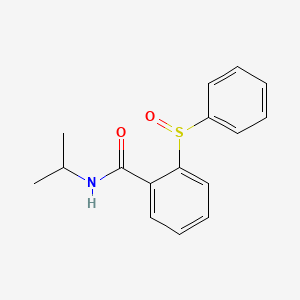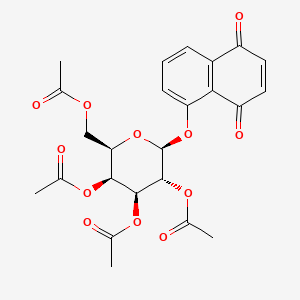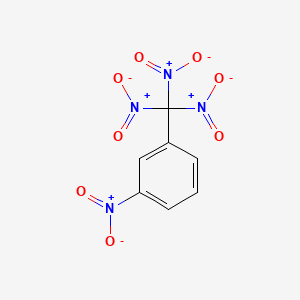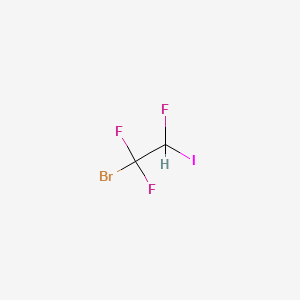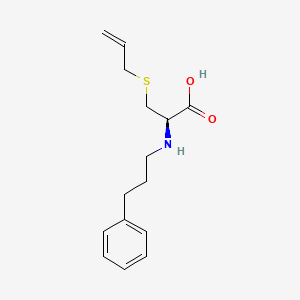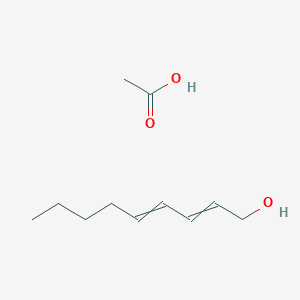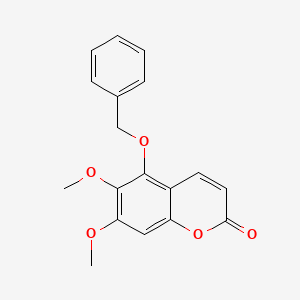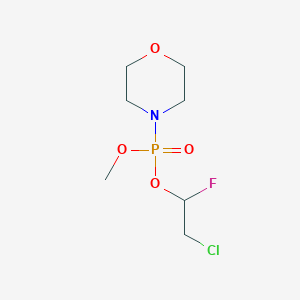
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a chloro and fluoro substituent on an ethyl group, which is further connected to a morpholine ring through a phosphonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate typically involves the reaction of 2-chloro-1-fluoroethanol with methyl morpholin-4-ylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azido derivative, while oxidation with hydrogen peroxide results in the formation of phosphine oxides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl methyl morpholin-4-ylphosphonate
- 1-Fluoroethyl methyl morpholin-4-ylphosphonate
- 2-Bromo-1-fluoroethyl methyl morpholin-4-ylphosphonate
Uniqueness
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is unique due to the presence of both chloro and fluoro substituents, which impart distinct reactivity and stability compared to similar compounds. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor.
Eigenschaften
CAS-Nummer |
66372-29-0 |
|---|---|
Molekularformel |
C7H14ClFNO4P |
Molekulargewicht |
261.61 g/mol |
IUPAC-Name |
4-[(2-chloro-1-fluoroethoxy)-methoxyphosphoryl]morpholine |
InChI |
InChI=1S/C7H14ClFNO4P/c1-12-15(11,14-7(9)6-8)10-2-4-13-5-3-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
QFUQOYBDDQDVEI-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(N1CCOCC1)OC(CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


